[(3-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone
Description
[(3-Hydroxyphenyl)imino]dimethyl-λ⁶-sulfanone is a sulfonimidoyl derivative characterized by a dimethylsulfanone core substituted with a 3-hydroxyphenylimino group. Sulfonimidoyl compounds are sulfur(VI) derivatives where one oxygen atom in the sulfonyl group is replaced by an imino (-NH-) moiety, leading to unique electronic and steric properties.
Properties
IUPAC Name |
3-[[dimethyl(oxo)-λ6-sulfanylidene]amino]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-12(2,11)9-7-4-3-5-8(10)6-7/h3-6,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHMLUHLRWOXBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NC1=CC(=CC=C1)O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone typically involves the reaction of 3-hydroxyaniline with dimethyl sulfoxide (DMSO) under specific conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the imino and sulfanone groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(3-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The imino group can be reduced to form an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinone derivatives, amines, and substituted phenyl derivatives .
Scientific Research Applications
[(3-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(3-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the imino and sulfanone groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Functional Comparison
The compound belongs to a family of sulfonimidoyl derivatives with varying aryl or alkyl substituents. Below is a comparative analysis with structurally similar analogs:
[(2-Aminophenyl)imino]dimethyl-λ⁶-sulfanone
- Molecular Formula : C₈H₁₂N₂OS
- Molecular Weight : 184.26
- Key Differences: The 2-aminophenyl substituent introduces a primary amine group, enhancing nucleophilic reactivity. This compound is often utilized as an intermediate in synthesizing heterocyclic compounds .
[(2-Hydroxyphenyl)imino]dimethyl-λ⁶-sulfanone
- Molecular Formula : C₈H₁₀N₂O₂S
- Molecular Weight : 198.24 (calculated)
- Key Differences: The 2-hydroxyphenyl group increases polarity and solubility in polar solvents.
[(4-Bromophenyl)imino]dimethyl-λ⁶-sulfanone
- Molecular Formula: C₈H₁₀BrNOS
- Molecular Weight : 248.14
- Key Differences : The bromine atom at the para position enhances molecular weight and electronic withdrawal, making it suitable for cross-coupling reactions (e.g., Suzuki-Miyaura) .
Dimethyl[(pyridin-3-yl)imino]-λ⁶-sulfanone
- Molecular Formula : C₇H₁₀N₂OS
- Molecular Weight : 170.24
- Key Differences : The pyridinyl substituent introduces aromatic nitrogen, enabling coordination with transition metals. This property is exploited in catalysis and metal-organic frameworks .
Physicochemical Properties
Hydroxyphenyl Derivatives
- [(3-Hydroxyphenyl)imino]dimethyl-λ⁶-sulfanone: The phenolic –OH group facilitates hydrogen bonding, making it a candidate for drug design targeting enzymes with polar active sites.
- [(2-Hydroxyphenyl)imino]dimethyl-λ⁶-sulfanone: Exhibits similar reactivity but may form intramolecular hydrogen bonds, altering conformational stability .
Halogenated Derivatives
- Bromine-substituted analogs (e.g., 3- or 4-bromo) are precursors in palladium-catalyzed reactions. The bromine position influences regioselectivity in coupling products .
Amino and Pyridinyl Derivatives
- Amino-substituted compounds (e.g., [(2-Aminophenyl)imino]dimethyl-λ⁶-sulfanone) participate in Schiff base formation or diazotization reactions .
Notes
Data Limitations : Specific research on the target compound’s applications is scarce; inferences are drawn from structural analogs.
Safety and Purity : Many analogs lack detailed safety data, necessitating caution in handling (e.g., brominated compounds ).
Regiochemistry : Substituent position (e.g., 3- vs. 4-bromo) significantly impacts reactivity and product selectivity .
Biological Activity
[(3-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a sulfonamide functional group attached to a hydroxyphenyl moiety. Its chemical formula is C9H12N2O2S, with a molecular weight of 200.27 g/mol. The structure can be represented as follows:
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties, inhibiting the growth of certain bacterial strains.
- Anticancer Potential : The compound may exert cytotoxic effects on cancer cells through apoptosis induction and cell cycle arrest mechanisms.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes, such as carbonic anhydrases and proteases, which are crucial in various physiological processes.
Data Table: Biological Activities
| Activity | Target/Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibition of carbonic anhydrases |
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of this compound against Staphylococcus aureus, the compound demonstrated significant inhibitory activity at concentrations as low as 50 µg/mL. The study utilized standard agar diffusion methods to assess the zone of inhibition, indicating its potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
A recent investigation explored the anticancer activity of the compound on human breast cancer cell lines (MCF-7). The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values determined to be approximately 30 µM. Flow cytometry analysis revealed that the compound induced apoptosis through activation of caspase pathways.
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the biological activity of this compound. Modifications to the structure have been explored to improve solubility and bioavailability. For instance, derivatives with additional hydroxyl or methoxy groups have shown increased potency against specific cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
